molecular formula C17H17N3OS B11516172 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide

5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B11516172
M. Wt: 311.4 g/mol
InChI Key: ZOJLYBUKMAZRBO-UHFFFAOYSA-N
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Description

5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide is a complex organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Introduction of Functional Groups: The cyano, ethyl, methyl, and methylsulfanyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a cyanide source.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and carboxamide groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylnicotinamide
  • 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-2-carboxamide

Uniqueness

5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications where specific interactions or reactions are desired.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

5-cyano-4-ethyl-2-methyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C17H17N3OS/c1-4-13-14(10-18)17(22-3)19-11(2)15(13)16(21)20-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,20,21)

InChI Key

ZOJLYBUKMAZRBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1C(=O)NC2=CC=CC=C2)C)SC)C#N

Origin of Product

United States

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